2,4-Dichloro-3-fluorophenol

Description

Significance of Halogenated Aromatic Systems in Advanced Chemical Synthesis

Halogenated aromatic compounds are of paramount importance in modern organic chemistry, serving as versatile building blocks for a wide array of more complex molecules. The presence of halogen atoms on an aromatic ring provides a "handle" for further chemical transformations, most notably through metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic reagents. chemeo.comroyalholloway.ac.uk This reactivity makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. bldpharm.com

The introduction of halogens, such as chlorine and fluorine, can also significantly modify the electronic properties and lipophilicity of a molecule. researchgate.net This can enhance its metabolic stability and bioavailability, making halogenation a critical strategy in drug discovery and development. researchgate.netsigmaaldrich.com For instance, the strategic placement of fluorine atoms can alter the physiological characteristics and improve the pharmacological profile of a bioactive compound. chemeo.com

Research Context of 2,4-Dichloro-3-fluorophenol within Contemporary Chemical Science

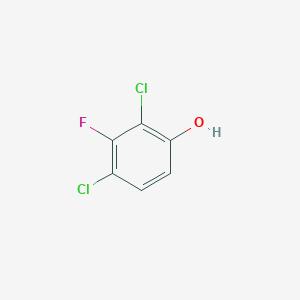

This compound is a polyhalogenated phenol (B47542) that embodies the synthetic utility of this class of compounds. Its specific substitution pattern, with chlorine atoms at positions 2 and 4 and a fluorine atom at position 3, creates a unique electronic and steric environment on the aromatic ring. This specific arrangement makes it a valuable precursor in targeted organic synthesis.

A notable application of this compound is in the synthesis of 3-Amino-2,4-dichlorophenol. This transformation is achieved through a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by an amino group. The process involves heating this compound with aqueous ammonia (B1221849) in a sealed reactor. This reaction highlights the role of the compound as a starting material for producing other specialized chemicals.

Scope and Objectives of Academic Inquiry on this compound

Academic and industrial research involving this compound is primarily focused on its application as a synthetic intermediate. The main objective of utilizing this compound is to leverage its distinct substitution pattern to construct more complex molecules that are difficult to synthesize through other routes.

The inquiry into this compound is therefore driven by the following goals:

Exploiting its reactivity: Researchers investigate reactions, such as nucleophilic aromatic substitution, to understand the compound's chemical behavior and optimize conditions for creating new derivatives.

Developing synthetic pathways: The compound is used as a key building block in multi-step syntheses of target molecules, particularly those with specific substitution patterns required for biological activity or material properties.

Creating novel compounds: By transforming this compound, chemists aim to generate new chemical entities for screening in drug discovery programs or for development as new materials.

The research is less about studying the intrinsic properties of this compound in isolation and more about its functional role as a component in the broader field of chemical synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 343-99-7 | bldpharm.comnih.gov |

| Molecular Formula | C₆H₃Cl₂FO | nih.gov |

| Molecular Weight | 180.99 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Physical Form | Solid | nih.gov |

| InChI Key | XJVONDCVBSAKPU-UHFFFAOYSA-N | nih.gov |

Table 2: Spectroscopic Data of Related Halogenated Phenols

| Compound | Spectroscopic Data Type | Key Peaks/Shifts | Source |

| 2,4-Dichlorophenol (B122985) | Mass Spectrum (EI) | Major peaks at m/z 162, 164, 98, 63 | |

| 2,4-Dichloro-6-nitrophenol (B1219690) | ¹H NMR | Chemical shifts vary depending on solvent | researchgate.net |

| 2,4-Dichloro-6-nitrophenol | ¹³C NMR | Data available in spectral databases | researchgate.net |

| 2,4-Dichloro-6-nitrophenol | FTIR (KBr) | Data available in spectral databases | researchgate.net |

| 4-Fluorophenol | FT-IR (solution) | Assignments based on B3LYP calculations available | mdpi.com |

| meta-Fluorophenol | IR (matrix) | νOH band components assignable to cis/trans conformers |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVONDCVBSAKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2,4 Dichloro 3 Fluorophenol and Its Precursors

Established Synthetic Routes to 2,4-Dichloro-3-fluorophenol

The introduction of chlorine and fluorine atoms onto a phenolic ring to achieve the specific 2,4-dichloro-3-fluoro substitution pattern can be accomplished through several established synthetic paradigms. These methods leverage the directing effects of the hydroxyl and halogen substituents to control the regiochemistry of the reactions.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a primary strategy for the halogenation of phenols. The hydroxyl group (-OH) of the phenol (B47542) ring is a potent activating group and an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it.

A logical precursor for the synthesis of this compound is 3-fluorophenol (B1196323). In this starting material, the hydroxyl group at position 1 strongly directs incoming electrophiles to positions 2, 4, and 6. The fluorine atom at position 3 is a deactivating group but is also an ortho, para-director. The combined directing effects favor substitution at the 2- and 4-positions.

Chlorination can be achieved using various chlorinating agents. For instance, a method analogous to the synthesis of 2,3-dichloro-4-fluorophenol (B8812778) involves dissolving the precursor, in this case 3-fluorophenol, in a solvent like acetonitrile (B52724) and treating it with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of an acid like trifluoroacetic acid chemicalbook.com. The reaction proceeds via electrophilic attack of a chloronium ion equivalent on the electron-rich phenol ring. Stepwise chlorination first at the more activated para-position (C4) followed by the ortho-position (C2) would yield the desired product.

Table 1: Example of Electrophilic Chlorination Approach

| Starting Material | Reagent(s) | Key Transformation | Product |

|---|---|---|---|

| 3-Fluorophenol | N-Chlorosuccinimide (NCS), Trifluoroacetic acid | Sequential electrophilic chlorination at the ortho and para positions relative to the hydroxyl group. | This compound |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly for constructing highly substituted aromatic rings. This reaction mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group (such as a halogen) and is activated by the presence of strong electron-withdrawing groups (such as nitro groups, -NO₂) positioned ortho or para to the leaving group nih.gov.

A hypothetical SNAr route to this compound could start from a molecule like 1,3-dichloro-2-fluoro-5-nitrobenzene. In this scenario, the nitro group activates the chlorine atom at the C1 position for nucleophilic attack. Reaction with a strong nucleophile, such as sodium hydroxide (B78521), would displace the chloride to install the hydroxyl group, yielding the target phenol. However, such reactions often require forcing conditions and the synthesis of the starting material can be complex.

Recent advancements have explored homolysis-enabled SNAr reactions of halophenols, where the phenol is converted to a phenoxyl radical. This radical acts as a potent open-shell electron-withdrawing group, activating the ring for nucleophilic substitution without the need for traditional nitro group activation osti.gov. This strategy could potentially be applied to displace a leaving group from a dichlorofluorobenzene precursor using a hydroxyl nucleophile.

Oxidative Chlorination and Related Catalytic Methods

Oxidative chlorination, or oxychlorination, provides a more environmentally benign alternative to using elemental chlorine. These methods utilize chloride anions, typically from hydrogen chloride (HCl), as the chlorine source in the presence of an oxidant rsc.org. An efficient catalytic system for the selective synthesis of 2,4-dichlorophenol (B122985) from phenol employs hydrogen peroxide (H₂O₂) as the oxidant and manganous(II) sulfate (B86663) (MnSO₄) as a catalyst in water rsc.orgresearchgate.net.

This catalytic approach could be adapted for the synthesis of this compound from 3-fluorophenol. The mechanism involves the catalyst facilitating the oxidation of chloride ions to an active electrophilic chlorine species, which then substitutes onto the phenol ring at the positions activated by the hydroxyl group. This method is advantageous as it often proceeds under mild conditions and can offer high selectivity rsc.org. Other systems for the chlorination of phenols include reagents like chlorine dioxide or various copper chlorides rsc.orgahmadullins.com.

Precursor Chemistry and Intermediate Transformations

The availability and synthesis of key halogenated building blocks are crucial for the successful synthesis of the final target compound. Furthermore, derivatization reactions allow for the functionalization of these precursors or the final product, enabling further synthetic elaboration.

Synthesis of Halogenated Phenol Building Blocks

The most direct precursor for this compound is 3-fluorophenol. This intermediate is a valuable chemical in its own right, particularly in pharmaceutical synthesis, due to the beneficial properties conferred by the fluorine atom nbinno.com. There are several established methods for its preparation:

Diazotization of Anilines: A common route involves the diazotization of 3-fluoroaniline (B1664137) with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid like sulfuric acid, followed by hydrolysis of the resulting diazonium salt to yield 3-fluorophenol google.com. A similar strategy starts with m-aminophenol, which undergoes a fluoro-substitution reaction via diazotization in the presence of anhydrous hydrofluoric acid google.com.

Hydrolysis of Aryl Halides: 3-Fluorophenol can also be synthesized from m-fluoroiodobenzene through a copper-catalyzed hydrolysis reaction. This process typically involves heating the aryl halide with sodium hydroxide in a solvent mixture like DMSO/water chemicalbook.com.

Table 2: Selected Synthetic Routes to 3-Fluorophenol Precursor

| Starting Material | Reagent(s) | Method | Yield | Reference |

|---|

Derivatization Reactions for Synthetic Elaboration and Functionalization

Derivatization reactions are essential for modifying the properties of halogenated phenols, either to protect the hydroxyl group during subsequent reactions or to introduce new functional groups to build more complex molecules. These transformations can be broadly categorized into reactions involving the phenolic hydroxyl group and those involving the aromatic ring rhhz.netnih.gov.

Reactions of the Hydroxyl Group: The phenolic -OH group is the most reactive site for many derivatization reactions.

Etherification: Reaction with alkylating agents (e.g., alkyl halides or sulfates) under basic conditions converts the phenol into an ether. This is useful for protecting the hydroxyl group or for synthesizing aryl ethers nih.gov.

Esterification: Phenols can be readily converted to esters by reacting them with acyl chlorides or acid anhydrides in the presence of a base. These ester derivatives can be more effective than the parent phenol for certain biological applications or can serve as prodrugs nih.gov.

Reactions of the Aromatic Ring: The electron-rich nature of the phenolic ring allows for further electrophilic substitutions, although the positions are dictated by the existing substituents.

Friedel-Crafts Reactions: Alkylation and acylation can introduce alkyl or acyl groups onto the ring, typically at the remaining open ortho position (C6), although steric hindrance from the adjacent chlorine at C2 can be a factor rhhz.netnih.gov.

Nitration: Introduction of a nitro group (-NO₂) can be achieved with nitrating agents, further functionalizing the ring for subsequent transformations, such as reduction to an amine group.

Table 3: Common Derivatization Reactions for Halogenated Phenols

| Reaction Type | Reagent(s) | Functional Group Transformation | Purpose |

|---|---|---|---|

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Phenol (-OH) → Ether (-OR) | Protection, Synthesis of aryl ethers |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Phenol (-OH) → Ester (-OCOR) | Prodrug synthesis, Bioactivity modification |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Ar-H → Ar-R | C-C bond formation |

| Nitration | HNO₃, H₂SO₄ | Ar-H → Ar-NO₂ | Introduction of a versatile functional group |

Green Chemistry Principles in the Synthesis of Halogenated Phenols

The synthesis of halogenated phenols, including structurally complex compounds like this compound, is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. acs.orgepa.govopcw.org In the context of producing halogenated phenols, this translates to a shift away from traditional methods that often involve hazardous reagents, harsh conditions, and significant waste streams toward more sustainable and environmentally benign alternatives.

The development of environmentally conscious synthetic protocols for halogenated phenols focuses on replacing hazardous reagents and minimizing waste. Traditional halogenation reactions often utilize elemental halogens (e.g., Cl₂) and strong Lewis acids, which pose significant safety and environmental risks. Green chemistry seeks to replace these with safer alternatives and more efficient processes.

A significant advancement is the use of hydrogen peroxide (H₂O₂) as a clean oxidant in combination with hydrohalic acids (like HCl). uni-lj.si This system avoids the use of elemental chlorine and generates water as the primary byproduct, adhering to the principle of preventing waste. For instance, the oxychlorination of phenols can be achieved using H₂O₂ and a source of chlorine, which is a much safer and more environmentally friendly approach than using gaseous chlorine.

Another key strategy is the utilization of in-situ generation of halogenating agents. This avoids the handling and storage of highly reactive and toxic halogen sources. Furthermore, protocols are being developed that operate under milder reaction conditions, such as lower temperatures and pressures, which reduces energy consumption and the likelihood of side reactions, thereby increasing selectivity and reducing waste. epa.govrsc.org The move towards solvent-free (neat) reaction conditions or the use of water as a solvent where possible also represents a significant step forward in creating environmentally benign protocols. uni-lj.siroyalsocietypublishing.org

Table 1: Comparison of Traditional vs. Green Synthetic Protocols for Halogenated Phenols

| Feature | Traditional Protocol | Environmentally Conscious Protocol | Green Chemistry Principle Addressed |

|---|---|---|---|

| Halogenating Agent | Elemental Halogens (e.g., Cl₂, Br₂) | In-situ generated halogens, N-halosuccinimides, hydrohalic acids | Less Hazardous Chemical Syntheses acs.orgepa.gov |

| Oxidant | Often not required or uses harsh oxidants | Hydrogen Peroxide (H₂O₂) | Designing Safer Chemicals epa.govuni-lj.si |

| Solvent | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Water, Ionic Liquids, Supercritical CO₂, Solvent-free | Safer Solvents and Auxiliaries royalsocietypublishing.org |

| Byproducts | Significant hazardous waste, acid gases | Water, recyclable catalysts, benign salts | Prevention of Waste acs.orgepa.gov |

| Energy Usage | Often requires high temperatures and pressures | Ambient or mild temperatures and pressures | Design for Energy Efficiency epa.gov |

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones by minimizing waste and enabling reactions with higher efficiency and selectivity. acs.orgepa.gov In the synthesis of halogenated phenols, the development of novel catalyst systems is crucial for creating efficient and sustainable processes.

Recent research has explored a variety of catalysts, including:

Enzymes: Biocatalysts like haloperoxidases can perform halogenation reactions under mild conditions in aqueous media with high selectivity. These enzymes use a halide source and hydrogen peroxide to generate a reactive hypohalite species, offering a highly green alternative to traditional chemical methods. mdpi.com

Transition Metal Catalysts: Simple and inexpensive metal salts can act as effective catalysts. For example, some syntheses utilize metal-based catalysts in the presence of a mild oxidant like hydrogen peroxide, which can be employed under milder reaction conditions than previously described methods. mdpi.com

Organocatalysts: Small organic molecules can also catalyze halogenation reactions. These metal-free catalysts can offer high selectivity and are often less toxic and more sustainable than their metal-based counterparts.

Solvent selection plays a pivotal role in the environmental impact of a chemical process. royalsocietypublishing.org Traditional syntheses of halogenated phenols often rely on volatile and toxic organic solvents. Green chemistry promotes the optimization of solvent use by replacing hazardous solvents with greener alternatives. rsc.org Promising green solvents for these syntheses include:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal choice for green synthesis. royalsocietypublishing.org

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. royalsocietypublishing.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization.

Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene™, are gaining traction as sustainable alternatives to petroleum-based solvents. researchgate.net

Table 2: Examples of Catalyst and Solvent Systems in Green Halogenation

| Catalyst System | Solvent | Advantages | Disadvantages |

|---|---|---|---|

| Haloperoxidase Enzymes | Water (Aqueous Buffer) | High selectivity, mild conditions, biodegradable. mdpi.com | Limited stability, potential for substrate inhibition. |

| Transition Metal Salts | Water, Ethanol | Inexpensive, readily available. | Potential for metal contamination in the product, may require ligands. |

| Organocatalysts | Various, including green solvents | Metal-free, often low toxicity, tunable. | May require higher catalyst loading than metal systems. |

| No Catalyst | Supercritical CO₂ (scCO₂) | No catalyst contamination, easy product separation. | Requires high-pressure equipment. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 3 Fluorophenol

Vibrational Spectroscopy Analysis

The FT-IR spectrum of 2,4-Dichloro-3-fluorophenol is characterized by absorption bands corresponding to the vibrations of its specific functional groups and the benzene (B151609) ring. The hydroxyl (-OH) group, chlorine (-Cl), and fluorine (-F) substituents, along with their positions on the phenyl ring, each influence the vibrational frequencies.

Key vibrational modes expected in the FT-IR spectrum include:

O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The exact position and shape of this band can be influenced by intermolecular hydrogen bonding. In solution studies with non-polar solvents, a sharper band around 3550-3600 cm⁻¹ is expected. acs.org

Aromatic C-H Stretching: Weak to medium bands are expected to appear just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically result in a series of sharp bands in the 1400-1600 cm⁻¹ region. For 1,2,4-trisubstituted benzenes, characteristic peaks are often observed around 1580-1600 cm⁻¹ and 1470-1500 cm⁻¹. researchgate.net

In-plane O-H Bending and C-O Stretching: These vibrations are coupled and give rise to strong bands in the 1200-1350 cm⁻¹ range. The C-O stretching mode in phenols is typically strong and appears around 1230 cm⁻¹.

C-F Stretching: A strong absorption band, characteristic of the C-F bond, is expected in the 1200-1350 cm⁻¹ region, often overlapping with the C-O stretch and O-H bend. researchgate.net

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong bands in the 600-800 cm⁻¹ region.

Out-of-plane C-H Bending: The substitution pattern on the benzene ring determines the position of these bands, typically found between 750-900 cm⁻¹. For a 1,2,3,4-tetrasubstituted pattern, specific bands in this region would confirm the arrangement of the remaining hydrogens. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound Based on Analogous Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Reference Compounds |

| O-H Stretch | 3200-3600 | Strong, Broad | p-Chlorophenol, p-Bromophenol acs.org |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak | Halogenated Benzenes rsc.org |

| C=C Ring Stretch | 1400-1600 | Medium to Strong | 2,4-Dichloro-6-nitrophenol (B1219690) researchgate.net |

| C-O Stretch | ~1230 | Strong | Phenol (B47542) acs.org |

| C-F Stretch | 1200-1350 | Strong | 2,3-Difluorophenol (B1222669) researchgate.net |

| C-Cl Stretch | 600-800 | Strong | 2,4-Dichlorophenol (B122985) nist.gov |

| C-H Out-of-plane Bend | 750-900 | Strong | Substituted Benzenes researchgate.net |

Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR is more sensitive to polar bonds like C-O and O-H, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric vibrations, such as the C=C stretching of the aromatic ring. americanpharmaceuticalreview.comspectroscopyonline.com

Expected features in the Raman spectrum of this compound include:

Ring Breathing Mode: A very strong, sharp band, characteristic of the benzene ring, is expected around 1000 cm⁻¹.

Aromatic C=C Stretching: These vibrations will appear as strong bands in the 1400-1600 cm⁻¹ region, similar to the FT-IR spectrum but often with different relative intensities. americanpharmaceuticalreview.com

C-Cl and C-F Stretching: The carbon-halogen bonds will also produce signals in the Raman spectrum, which can aid in confirming their presence. The C-F stretching mode in 2,3-difluorophenol has been identified with strong bands in both FT-IR and Raman spectra. researchgate.net

Low-Frequency Modes: The low-frequency region (below 400 cm⁻¹) of the Raman spectrum is useful for observing vibrations involving the heavier halogen atoms (C-Cl bending) and whole-molecule lattice vibrations in the solid state. spectroscopyonline.com

To achieve unambiguous assignment of the observed vibrational bands in FT-IR and Raman spectra, experimental data are often correlated with theoretical calculations. acs.org Density Functional Theory (DFT) methods, particularly B3LYP, combined with extended basis sets like 6-311++G(d,p), are widely used for this purpose. acs.orglongdom.orgsemanticscholar.org

The process involves:

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation.

Frequency Calculation: Harmonic vibrational frequencies are then calculated for the optimized geometry.

Scaling: Calculated frequencies are systematically overestimated compared to experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are scaled using empirical scaling factors to improve agreement with the experimental data. longdom.org

Potential Energy Distribution (PED) Analysis: A PED analysis is performed to determine the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for a precise assignment of each band in the experimental spectra. nih.gov

This computational approach has been successfully applied to numerous substituted phenols, including p-chlorophenol, p-bromophenol, and 2,4-dichloro-6-nitrophenol, providing reliable vibrational assignments. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the exact substitution pattern of this compound can be confirmed.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, three distinct signals are expected in the spectrum: one for the hydroxyl proton and two for the aromatic protons.

Hydroxyl Proton (-OH): A singlet is expected for the phenolic proton. Its chemical shift can vary widely (typically 5-8 ppm) depending on the solvent, concentration, and temperature, due to its involvement in hydrogen bonding.

Aromatic Protons (Ar-H): The molecule has two protons on the aromatic ring at positions 5 and 6.

The proton at C-5 is adjacent to the proton at C-6 and will be split into a doublet. It will also experience smaller long-range coupling to the fluorine atom at C-3.

The proton at C-6 is adjacent to the proton at C-5 and will also appear as a doublet.

The chemical shifts for these protons are expected in the aromatic region (6.5-8.0 ppm). The electron-withdrawing effects of the chlorine and fluorine atoms will influence their exact positions. Studies on related compounds like 1-chloro-2,4-difluorobenzene (B74516) show complex splitting patterns due to H-F couplings. cdnsciencepub.comcdnsciencepub.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-5 | 6.8 - 7.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 2-4 Hz |

| H-6 | 7.0 - 7.8 | Doublet (d) | ³J(H-H) ≈ 8-9 Hz |

| O-H | 5.0 - 8.0 | Singlet (s, broad) | N/A |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. weebly.com Due to the lack of symmetry in this compound, six distinct signals are expected for the six carbons of the benzene ring.

C-1 (C-OH): The carbon atom bonded to the hydroxyl group is expected to resonate at a relatively high chemical shift (downfield), typically in the range of 150-160 ppm. docbrown.info

C-2 (C-Cl): The carbon attached to chlorine will also be downfield, likely in the 125-135 ppm range.

C-3 (C-F): The carbon bonded to fluorine will show a large chemical shift and will appear as a doublet due to strong one-bond ¹³C-¹⁹F coupling (¹J(C-F) > 200 Hz). Its resonance is expected around 150-165 ppm.

C-4 (C-Cl): This carbon, also attached to chlorine, will be in a similar region to C-2 (125-135 ppm).

C-5 and C-6 (C-H): The carbons bonded to hydrogen will resonate at lower chemical shifts (upfield) compared to the substituted carbons, typically in the 115-130 ppm range. They will also exhibit smaller C-F coupling. rsc.org

The distinct chemical shifts and the characteristic large C-F coupling constant for C-3 provide unambiguous confirmation of the structure. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts and Key Couplings for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-1 | 150 - 160 | Doublet (small J) |

| C-2 | 125 - 135 | Doublet (small J) |

| C-3 | 150 - 165 | Doublet (large ¹J(C-F)) |

| C-4 | 125 - 135 | Doublet (small J) |

| C-5 | 115 - 130 | Doublet |

| C-6 | 120 - 130 | Doublet (small J) |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical tool for the characterization of organofluorine compounds due to the unique properties of the ¹⁹F nucleus. researchgate.net With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR detection. researchgate.net The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, resulting in a wide chemical shift range of approximately 800 ppm, which is significantly larger than that for protons (¹H). researchgate.netnih.gov This large dispersion minimizes the likelihood of signal overlap and provides detailed information about the substituents on the aromatic ring. nih.gov

Furthermore, spin-spin coupling between the ¹⁹F nucleus and neighboring ¹H nuclei on the aromatic ring would result in a splitting of the fluorine signal into a multiplet. The magnitude of these coupling constants (J-values) provides valuable information about the through-bond connectivity and the relative positions of the coupled nuclei. Long-range couplings between fluorine and protons are common in aromatic systems. researchgate.net Isotope effects from the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl) can also influence the ¹⁹F chemical shift, potentially leading to the observation of distinct signals for molecules containing different chlorine isotopes, an effect that has been observed over as many as five bonds in other chlorofluorobenzenes. cdnsciencepub.com

Table 1: Typical ¹⁹F NMR Data for Related Fluorinated Aromatic Compounds

| Compound | Chemical Shift (ppm vs. CFCl₃) | Coupling Information |

| 2-Fluorophenol | -140.4 | Multiplet due to coupling with ring protons. nih.gov |

| 4-Fluorobenzoate (Internal Standard) | -114.2 | |

| 2,4,5-Trifluorophenol | F-2: -147.1, F-4: -153.5, F-5: -143.7 | nih.gov |

| 2,6-Dichloro-4-fluorophenol | Not specified, but a four-bond isotope shift of -0.16 ppb due to ³⁷Cl/³⁵Cl is noted. researchgate.netcdnsciencepub.com |

This table presents data for related compounds to illustrate the principles of ¹⁹F NMR analysis as specific data for this compound was not available in the searched literature.

**3.3. X-ray Crystallography and Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. uhu-ciqso.es The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. nih.gov While a specific crystal structure for this compound has not been reported in the searched literature, studies on its derivatives and other halogenated phenols provide insight into the expected structural features.

For example, the crystal structure of (2E)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-one, a derivative, was determined to be in the monoclinic crystal system. rigaku.com The analysis of related halophenols, such as 2-chlorophenol (B165306) and 4-fluorophenol, reveals that they can exhibit polymorphism, crystallizing in different crystal systems under various conditions of temperature and pressure. numberanalytics.com These studies typically report the crystal system, space group, and unit cell parameters, which are fundamental descriptors of the crystal lattice.

Table 2: Crystallographic Data for a Derivative of this compound

| Parameter | (2E)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-one rigaku.com |

| Molecular Formula | C₁₅H₈Cl₂F₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2311 (3) |

| b (Å) | 10.3115 (2) |

| c (Å) | 11.2468 (3) |

| β (°) | 108.935 (1) |

| Volume (ų) | 1341.70 (6) |

This table presents data for a derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction study, as specific data for this compound was not available.

X-ray Crystallography and Solid-State Structural Determination

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. iucr.org In the case of this compound, several types of interactions are expected to play a significant role. The hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor, leading to the formation of O-H···O hydrogen bonds, which are a common feature in the crystal structures of phenols. numberanalytics.com

Additionally, the presence of halogen atoms (chlorine and fluorine) allows for the possibility of halogen bonding, where a halogen atom acts as an electrophilic species and interacts with a nucleophile. The chlorine atoms, in particular, can participate in C-Cl···O or C-Cl···N interactions. The fluorine atom, being highly electronegative, can participate in C-F···H-C interactions. rsc.org

Aromatic π-π stacking interactions between the phenyl rings of adjacent molecules are also likely to contribute to the stability of the crystal lattice. rigaku.comresearchgate.net The interplay of these various intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals forces, dictates the final crystal packing arrangement. iucr.org The analysis of these interactions is often aided by computational tools such as Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts. nih.gov

Table 3: Common Intermolecular Interactions in Halogenated Phenol Derivatives

| Interaction Type | Description | Example from Related Compounds |

| Hydrogen Bonding | O-H···O or O-H···N interactions involving the phenolic hydroxyl group. | Observed in the crystal structures of various phenol derivatives. numberanalytics.com |

| Halogen Bonding | Interactions involving chlorine or fluorine as electrophiles (e.g., C-Cl···O). | Cl···Cl and Cl···H interactions have been observed in related structures. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | A π-π interaction of 3.628 Å was observed between polyhalogenated phenyl rings in a related chalcone (B49325). rigaku.com |

| C-H···O/F Interactions | Weak hydrogen bonds involving carbon-hydrogen bonds and oxygen or fluorine atoms. | C-H···O hydrogen bonds are observed in the crystal structure of a chalcone derivative. rigaku.com |

This table summarizes common intermolecular interactions based on studies of related compounds, as specific data for this compound was not available.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₃Cl₂FO), the nominal molecular weight is 181 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to produce a molecular ion peak (M⁺˙). A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). For a molecule with two chlorine atoms, like this compound, the molecular ion region will exhibit a characteristic cluster of peaks: the M⁺˙ peak (containing two ³⁵Cl atoms), the (M+2)⁺˙ peak (containing one ³⁵Cl and one ³⁷Cl atom), and the (M+4)⁺˙ peak (containing two ³⁷Cl atoms). The expected intensity ratio of these peaks is approximately 9:6:1.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, or the entire hydroxyl group. For halogenated phenols, the loss of halogen atoms or hydrogen halides (e.g., HCl) can also be observed. The mass spectrum of the closely related 2,4-dichlorophenol shows a molecular ion at m/z 162 and major fragment ions. For this compound, the fragmentation would be influenced by the presence of all three halogen substituents.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description | Expected Relative Intensity |

| [C₆H₃³⁵Cl₂FO]⁺˙ | 180 | Molecular ion (M⁺˙) | Base for 9:6:1 pattern |

| [C₆H₃³⁵Cl³⁷ClFO]⁺˙ | 182 | M+2 Isotope Peak | ~66% of M⁺˙ |

| [C₆H₃³⁷Cl₂FO]⁺˙ | 184 | M+4 Isotope Peak | ~11% of M⁺˙ |

| [C₅H₃Cl₂FO]⁺ | 152 | Loss of CO | Possible fragment |

| [C₆H₂Cl₂F]⁺˙ | 163 | Loss of OH | Possible fragment |

This table presents predicted data based on the principles of mass spectrometry and data from related compounds, as a specific experimental spectrum for this compound was not available in the searched literature.

Computational and Theoretical Investigations of 2,4 Dichloro 3 Fluorophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties by solving the Schrödinger equation. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are central to these investigations.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methodologies for Molecular Optimization

Molecular optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface.

Hartree-Fock (HF) Method: The Hartree-Fock method is a foundational ab initio technique that approximates the many-electron wavefunction of a system as a single Slater determinant. rsc.org It solves the Schrödinger equation by assuming that each electron moves in the average field created by all other electrons, neglecting the instantaneous electron-electron repulsion, which is a source of error known as electron correlation. researchgate.net Despite its approximations, HF theory is a crucial starting point for more advanced methods and provides a qualitatively reasonable description of molecular geometries. acs.org

Density Functional Theory (DFT): DFT has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org Unlike HF, which focuses on the complex wavefunction, DFT is based on the principle that the ground-state energy and all other electronic properties are a unique functional of the electron density. rsc.org DFT methods include a term for the exchange-correlation energy, which accounts for the effects of electron correlation and the Pauli exclusion principle, thereby offering improved accuracy over the HF method for many systems. acs.org A widely used functional in DFT is B3LYP, which is a hybrid functional that combines the strengths of both HF and other exchange-correlation functionals.

For the related isomer, 2,6-dichloro-4-fluoro phenol (B47542), researchers performed geometry optimization using both DFT (with the B3LYP functional) and HF methods to predict its structural parameters. rsc.org

Basis Set Selection and Level of Theory in Electronic Structure Calculations

The accuracy of quantum chemical calculations is determined by the "level of theory," which comprises the chosen method (e.g., HF or DFT/B3LYP) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

Larger basis sets include more functions and provide a more flexible description of the electron distribution in a molecule, generally leading to more accurate results at a higher computational cost. Pople-style basis sets, such as the 6-311+G(d,p) set, are commonly employed. In this notation:

6-311G: Indicates a split-valence triple-zeta basis set, providing a detailed description of the valence electrons.

+: Denotes the addition of diffuse functions, which are important for describing anions and regions of space far from the nuclei.

(d,p): Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of orbitals and the anisotropic nature of chemical bonds.

In the computational study of 2,6-dichloro-4-fluoro phenol, the molecular geometry and electronic properties were calculated at the B3LYP/6-311+G(d,p) and HF/6-311+G(d,p) levels of theory to ensure a high degree of accuracy. rsc.org

Electronic Structure Analysis

Analyzing the electronic structure provides deep insights into a molecule's stability, reactivity, and charge distribution. Key components of this analysis include the study of frontier molecular orbitals, charge distribution, and reactivity descriptors.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

For the isomer 2,6-dichloro-4-fluoro phenol, the HOMO-LUMO energies and the energy gap were calculated using both DFT and HF methods, as shown in the table below.

| Parameter | DFT/B3LYP/6-311+G(d,p) | HF/6-311+G(d,p) |

| EHOMO (eV) | -6.612 | -8.435 |

| ELUMO (eV) | -1.551 | 0.898 |

| Energy Gap (ΔE) (eV) | 5.061 | 9.333 |

| Table 1: Calculated HOMO, LUMO, and energy gap values for 2,6-dichloro-4-fluoro phenol. |

The results show that the DFT/B3LYP method predicts a smaller energy gap compared to the Hartree-Fock method, which is a common trend as DFT often provides a more realistic estimation of this property.

Mulliken Charge Distribution and Electrostatic Potential Mapping

Mulliken Charge Distribution: Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the contribution of atomic orbitals to the molecular orbitals. This analysis helps to understand the distribution of electrons among the atoms, providing insights into the electrostatic properties and bonding nature of the molecule.

The calculated Mulliken charges for the atoms of 2,6-dichloro-4-fluoro phenol at both the DFT/B3LYP and HF levels of theory are presented below. The analysis reveals how the electronegative halogen and oxygen atoms influence the charge distribution across the phenol ring.

| Atom | DFT/B3LYP/6-311+G(d,p) Charge | HF/6-311+G(d,p) Charge |

| C1 | 0.322090 | 0.422709 |

| C2 | -0.346824 | -0.396267 |

| C3 | -0.177132 | -0.212681 |

| C4 | 0.289115 | 0.301142 |

| C5 | -0.177132 | -0.212681 |

| C6 | -0.346824 | -0.396267 |

| Cl7 | 0.057314 | 0.038114 |

| H8 | 0.255979 | 0.281142 |

| F9 | -0.219803 | -0.211421 |

| H10 | 0.255979 | 0.281142 |

| Cl11 | 0.057314 | 0.038114 |

| O12 | -0.613393 | -0.713593 |

| H13 | 0.449370 | 0.531200 |

| Table 2: Mulliken atomic charges for 2,6-dichloro-4-fluoro phenol. |

Electrostatic Potential (ESP) Mapping: An Electrostatic Potential map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow areas indicate regions of neutral potential. ESP maps are invaluable for predicting where a molecule is likely to interact with other charged or polar species.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are chemical concepts derived from DFT that are used to quantify and predict the reactivity of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. Key global descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). This index measures the energy lowering of a system when it accepts the maximum possible electron charge from the environment.

The calculated global reactivity descriptors for 2,6-dichloro-4-fluoro phenol are summarized in the following table.

| Parameter | DFT/B3LYP/6-311+G(d,p) | HF/6-311+G(d,p) |

| Ionization Potential (I) (eV) | 6.612 | 8.435 |

| Electron Affinity (A) (eV) | 1.551 | -0.898 |

| Chemical Hardness (η) (eV) | 2.5305 | 4.6665 |

| Chemical Softness (S) (eV⁻¹) | 0.3951 | 0.2142 |

| Electronegativity (χ) (eV) | 4.0815 | 3.7685 |

| Electrophilicity Index (ω) (eV) | 3.291 | 1.522 |

| Table 3: Global reactivity descriptors for 2,6-dichloro-4-fluoro phenol. |

Local Reactivity Descriptors: These descriptors, such as Fukui functions and local softness, provide information about which specific atoms or regions within a molecule are most reactive. They are used to predict the sites for nucleophilic, electrophilic, and radical attacks.

Non-Linear Optical (NLO) Properties and Molecular Polarizability Studies

Organic molecules with significant charge asymmetry and delocalized electrons can exhibit non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. Computational chemistry provides a direct route to evaluating these properties. Key parameters calculated using DFT include the molecular dipole moment (μ), the average linear polarizability (α), and the first-order hyperpolarizability (β). rasayanjournal.co.inscielo.org.mx

The magnitude of the first-order hyperpolarizability (β) is a primary indicator of a molecule's potential for second-harmonic generation. jmcs.org.mx For a molecule like 2,4-dichloro-3-fluorophenol, the presence of both electron-donating (hydroxyl) and electron-withdrawing (halogens) groups on the π-conjugated ring system can lead to intramolecular charge transfer and, consequently, a notable NLO response. Calculations can explore the components of these tensors, revealing the direction and magnitude of the electronic response to an applied electric field. A small HOMO-LUMO energy gap, which can also be calculated, is often correlated with higher polarizability and enhanced NLO properties. scielo.org.mx

Table 3: Example of Calculated NLO Properties for a Substituted Phenol Calculated using DFT methods. The values are illustrative.

| Property | Symbol | Representative Calculated Value | Unit |

| Dipole Moment | μ | 2.5 - 4.5 | Debye |

| Average Polarizability | α | ~20-25 | esu |

| First-Order Hyperpolarizability | β | Variable, e.g., 0.5 - 5.0 x 10⁻³⁰ | esu |

| HOMO-LUMO Energy Gap | ΔE | 4.5 - 5.5 | eV |

Conformational Analysis and Molecular Dynamics Simulations

Even for seemingly rigid molecules like substituted phenols, conformational flexibility exists, primarily through the rotation of the hydroxyl group around the C-O bond. Conformational analysis using computational methods involves mapping the potential energy surface as a function of the relevant dihedral angle (e.g., H-O-C-C). This allows for the identification of the most stable conformer (the global energy minimum) and any other low-energy local minima. researchgate.net For this compound, the orientation of the hydroxyl proton relative to the adjacent chlorine and fluorine atoms would be a key determinant of conformational stability, potentially involving intramolecular hydrogen bonding or steric repulsion.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. By simulating the motion of atoms over time, MD can explore the accessible conformational space at a given temperature, revealing the flexibility of the molecule and the timescales of conformational changes. While extensive MD simulations may be more common for larger molecules, they can be applied to smaller systems to understand their dynamic behavior in different environments, such as in solution. researchgate.net Analysis of crystal structures of similar compounds can also provide experimental validation of preferred conformations. nih.gov

Reaction Mechanisms and Chemical Reactivity of 2,4 Dichloro 3 Fluorophenol

Mechanistic Pathways in Synthesis and Functionalization Reactions

The synthesis of 2,4-dichloro-3-fluorophenol can be achieved through multi-step synthetic routes. One plausible pathway begins with the diazotization of 3-fluoroaniline (B1664137). This process involves the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The resulting diazonium group can then be replaced by a hydroxyl group through a reaction with water, typically with heating. Subsequent chlorination of the resulting 3-fluorophenol (B1196323) would need to be regioselectively controlled to introduce chlorine atoms at the C2 and C4 positions.

Another potential synthetic approach involves the halogenation and subsequent functional group manipulation of a substituted benzene (B151609) derivative. For instance, a synthetic strategy could involve the nitration of a dichlorofluorobenzene precursor, followed by reduction of the nitro group to an amine, and finally, conversion of the amino group to a hydroxyl group via diazotization.

Functionalization of the this compound molecule can be achieved through reactions targeting the aromatic ring or the hydroxyl group. One important method for introducing substituents onto the aromatic ring is through directed ortho-lithiation. wikipedia.org In this reaction, the hydroxyl group, after conversion to a suitable directing group such as a carbamate, can direct a strong base like n-butyllithium to deprotonate the ring at the ortho position. wikipedia.org This generates a highly reactive aryllithium intermediate that can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.orgresearchgate.net

Role of Halogen Atoms and Hydroxyl Group in Directing Reactivity

The reactivity of the aromatic ring in this compound is a balance of the electronic effects of the hydroxyl and halogen substituents.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.comresearchgate.net Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate formed during electrophilic attack. researchgate.netyoutube.com

Halogen Atoms (-Cl, -F): Halogens are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which destabilizes the carbocation intermediate. libretexts.org However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance, which partially offsets the inductive effect and stabilizes the intermediate when the electrophile attacks at the ortho or para positions.

In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates. However, the deactivating inductive effects of the three halogen atoms make the ring less reactive than phenol (B47542) itself. The positions for electrophilic attack will be directed by the hydroxyl group to the available ortho and para positions, which are C6 and, to a lesser extent, the sterically hindered C5.

For nucleophilic aromatic substitution, the presence of electron-withdrawing halogen atoms is crucial. These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate that is formed. libretexts.orglibretexts.org Therefore, this compound is expected to be more susceptible to nucleophilic aromatic substitution than phenol.

Acid-Base Properties and Proton Transfer Mechanisms

The hydroxyl group of this compound is acidic, and the compound can donate a proton to a base. The acidity of this phenol is significantly influenced by the presence of the three halogen atoms. Chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect helps to stabilize the resulting phenoxide anion by delocalizing the negative charge, making the corresponding phenol more acidic than phenol itself.

The proton transfer mechanism involves the deprotonation of the hydroxyl group by a base to form the 2,4-dichloro-3-fluorophenoxide ion and the protonated base. The equilibrium of this reaction depends on the relative strengths of the phenol as an acid and the base used.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution Reactions:

Due to the strong activating effect of the hydroxyl group, this compound is expected to undergo electrophilic aromatic substitution reactions, although at a slower rate than phenol due to the deactivating halogens. byjus.com The hydroxyl group will direct incoming electrophiles to the ortho and para positions. byjus.comresearchgate.net Common electrophilic substitution reactions for phenols include:

Halogenation: Reaction with bromine or chlorine can introduce additional halogen atoms onto the ring.

Nitration: Treatment with nitric acid can introduce a nitro group.

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, although they can be complicated by the presence of the hydroxyl group. libretexts.org

The table below summarizes the expected outcomes of electrophilic substitution on this compound, considering the directing effects of the existing substituents.

| Reaction Type | Reagents | Expected Major Product(s) |

| Bromination | Br₂ | 6-Bromo-2,4-dichloro-3-fluorophenol |

| Nitration | HNO₃ | 6-Nitro-2,4-dichloro-3-fluorophenol |

| Sulfonation | H₂SO₄ | 2,4-Dichloro-3-fluoro-6-hydroxybenzenesulfonic acid |

Nucleophilic Substitution Reactions:

The presence of three electron-withdrawing halogen atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, one of the chlorine or fluorine atoms), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring.

Environmental Transformation and Degradation Pathways of 2,4 Dichloro 3 Fluorophenol Analogues

Photochemical Transformation Mechanisms in Aquatic Systems

In aquatic environments, photochemical transformation is a significant degradation pathway for halogenated phenols. This process is initiated by the absorption of sunlight, particularly ultraviolet (UV) radiation, which can lead to the breakdown of these compounds through direct and indirect photolysis.

Direct photolysis involves the direct absorption of a photon by the pollutant molecule, leading to an excited state that can undergo bond cleavage. For analogues like 2,4-dichlorophenol (B122985) (2,4-DCP), a common intermediate of the herbicide dichlorprop, primary photochemical mechanisms include both photoionization, which generates a hydrated electron-radical cation pair, and heterolytic cleavage of a carbon-chlorine (C-Cl) bond. researchgate.net This can result in the substitution of chlorine atoms with hydroxyl groups.

Indirect photolysis occurs when other substances in the water, known as photosensitizers (e.g., dissolved natural organic matter), absorb light and produce reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These reactive species can then attack and degrade the halogenated phenol (B47542) molecule. For instance, the anionic form of 2,4-dichloro-6-nitrophenol (B1219690) (DCNP), a toxic byproduct of 2,4-DCP, is transformed in surface waters primarily through reactions with •OH and ¹O₂. acs.org The dominant pathway often depends on the water chemistry; •OH reactions tend to prevail in waters with low organic content, while ¹O₂ reactions are more significant in organic-rich waters. acs.org

The photolysis of DCNP under UV irradiation yields a variety of products through mechanisms such as photoreduction, photonucleophilic substitution, and dimerization. researchgate.net The efficiency of these photochemical transformations is influenced by factors like pH, as the anionic forms of phenols can be more photoreactive than their neutral counterparts due to higher molar absorption coefficients and quantum yields. researchgate.net

Table 1: Photochemical Transformation Data for 2,4-dichloro-6-nitrophenol (DCNP) Anion

| Parameter | Value | Condition/Reactant |

|---|---|---|

| Direct Photolysis Quantum Yield | (4.53 ± 0.78) × 10⁻⁶ | UVA irradiation |

| Second-Order Reaction Rate Constant | (2.8 ± 0.3) × 10⁹ M⁻¹ s⁻¹ | •OH (Hydroxyl Radical) |

| Second-Order Reaction Rate Constant | (3.7 ± 1.4) × 10⁹ M⁻¹ s⁻¹ | ¹O₂ (Singlet Oxygen) |

Data sourced from Environmental Science & Technology. acs.org

Microbial Biodegradation Pathways

Microbial degradation is a critical process for the complete mineralization of halogenated phenols in soil and aquatic environments. Various microorganisms have evolved metabolic pathways to utilize these compounds as a source of carbon and energy. nih.gov This biodegradation typically involves initial dehalogenation followed by aromatic ring cleavage.

The first and often most challenging step in the biodegradation of halogenated aromatics is the cleavage of the carbon-halogen bond. nih.gov This is accomplished by a diverse group of enzymes known as dehalogenases.

Dechlorination: Reductive dechlorination is a key process under anaerobic conditions, where bacteria like Dehalococcoides use chlorinated compounds as electron acceptors. wikipedia.org Aerobic dechlorination often proceeds via oxidative or hydrolytic mechanisms. Oxidative dechlorination can be catalyzed by monooxygenases, which incorporate a hydroxyl group from molecular oxygen, leading to the spontaneous elimination of the halogen. nih.gov Hydrolytic dehalogenation involves the replacement of a halogen with a hydroxyl group from a water molecule. nih.govnih.gov For example, 4-chlorobenzoate (B1228818) dehalogenase from Pseudomonas sp. can dechlorinate chlorinated nitroaromatic compounds. nih.gov

Defluorination: The carbon-fluorine (C-F) bond is the strongest covalent bond in organic chemistry, making enzymatic defluorination particularly difficult. acs.org However, some microbes have evolved enzymes capable of this feat. Fluoroacetate dehalogenases, for instance, can hydrolyze the C-F bond under mild physiological conditions. acs.org This requires a specialized "halide pocket" within the enzyme's active site that stabilizes the fluoride (B91410) ion. acs.orgsemanticscholar.org In anaerobic bacteria like Thauera aromatica, an oxygen-independent mechanism involving an ATP-dependent reductive cleavage has been identified for the defluorination of 4-fluorobenzoyl-coenzyme A. nih.gov

Following dehalogenation, the resulting dihydroxyaromatic intermediates, typically chlorocatechols, are funneled into central metabolic pathways. The aromatic ring is cleaved by dioxygenase enzymes, which incorporate both atoms of an oxygen molecule into the substrate. nih.gov

There are two primary ring-cleavage strategies:

Ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenases. This pathway leads to the formation of muconic acid derivatives. nih.gov

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenases. nih.govresearchgate.net This results in the formation of 2-hydroxymuconic semialdehydes. For 3-chlorocatechol, cleavage can occur either proximal or distal to the chlorine substituent, yielding different downstream metabolites. researchgate.netresearchgate.net

These initial ring-fission products are then further metabolized through a series of reactions into intermediates of the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the original pollutant to carbon dioxide and water. nih.gov

Persistence and Degradation Kinetics in Environmental Compartments

The persistence of halogenated phenols like 2,4-DCP in the environment is variable and depends on a multitude of factors. While some studies report low persistence in water, especially with adapted microflora, others classify it as moderately to very persistent depending on environmental conditions. researchgate.net Factors influencing persistence include soil or sediment properties (pH, organic matter content), water availability, temperature, and the presence of adapted microbial communities. researchgate.netjuniperpublishers.com

The kinetics of biodegradation describe the rate at which these compounds are broken down. The degradation of chlorophenols has been shown to follow different kinetic models.

First-Order Kinetics: In some cases, particularly in aquifer systems, the removal of chlorophenols follows first-order kinetics, where the degradation rate is directly proportional to the concentration of the pollutant. researchgate.net

Zero-Order Kinetics: In other studies, such as the degradation of 2,4,6-trichlorophenol (B30397) (TCP) by an acclimated mixed microbial culture, the process was well-described by zero-order kinetics. nih.gov Here, the degradation rate is constant and independent of the substrate concentration, suggesting the enzyme systems are saturated. nih.gov

Acclimatization of microbial populations to the presence of chlorophenols can significantly enhance degradation rates. researchgate.net For instance, the degradation rate of 2,4-DCP in the presence of monochlorophenols can be increased because the enzymes induced by the simpler compounds may also act on the more complex one.

Table 2: Environmental Half-Life of 2,4-D and its Metabolite 2,4-DCP

| Compound | Process | Compartment/Condition | Half-Life |

|---|---|---|---|

| 2,4-D | Aerobic Metabolism | Soil | 6.2 - 66 days |

| 2,4-D | Anaerobic Metabolism | Aquatic | 312 days |

| 2,4-D | Photolysis | Aqueous (surface) | 13 days |

| 2,4-D | Field Dissipation | Soil | 59.3 days (moderate) |

| 2,4-DCP | Persistence | General Environment | Characterized as high persistence |

Data compiled from Juniper Publishers and the Centers for Disease Control and Prevention. juniperpublishers.comcdc.gov

Modeling of Environmental Fate Processes

To predict the distribution, concentration, and persistence of halogenated phenols in the environment, researchers use environmental fate and exposure models. rsc.org These mathematical models integrate information on a chemical's properties, emission rates, and the characteristics of the environmental system to simulate its behavior over time. rsc.orgnih.gov

A widely used tool for aquatic systems is the Quantitative Water-Air-Sediment Interaction (QWASI) model. nih.govmdpi.com The QWASI model uses the concept of fugacity (the "escaping tendency" of a chemical from a phase) to describe the partitioning and transport of contaminants between water, air, sediment, and biota. mdpi.com It accounts for key environmental processes including:

Advection (transport with flowing water)

Inter-compartmental transfer (e.g., volatilization from water to air, sorption to sediment)

Degradation reactions (e.g., photolysis, biodegradation)

Sediment burial trentu.ca

These models can be adapted for specific ecosystems, such as lakes or rivers, and can be modified to include additional processes like photolytic degradation, which is particularly important for compounds susceptible to photochemical transformation. nih.gov By simulating the fate of chemicals, these models serve as valuable tools for risk assessment, understanding chemical mass balances in ecosystems, and developing strategies for managing environmental contamination. nih.govmdpi.com

Applications of 2,4 Dichloro 3 Fluorophenol As a Chemical Building Block and Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of chloro and fluoro substituents on the aromatic ring of 2,4-dichloro-3-fluorophenol makes it a valuable precursor in multi-step organic synthesis. The presence of halogens allows for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metallation, enabling the introduction of other functional groups to build complex molecular architectures.

While specific, direct examples of its use in synthesizing named complex molecules are proprietary or less documented in publicly available literature, the applications of closely related halogenated phenols provide strong evidence for its utility. For instance, fluorophenols are recognized as crucial intermediates in the pharmaceutical industry. nbinno.com The incorporation of fluorine into drug molecules can significantly improve metabolic stability, lipophilicity, and binding affinity to target receptors, leading to enhanced pharmacokinetic profiles and potency. nbinno.com Similarly, dichlorophenols are foundational in the synthesis of phenoxy acid herbicides and anthelmintic drugs. industrialchemicals.gov.au Given these precedents, this compound is a key reactant for creating advanced pharmaceutical ingredients and agrochemicals where the combined electronic effects and steric hindrance of both chlorine and fluorine are desired to fine-tune the biological activity and physical properties of the final product.

The reactivity of the phenolic hydroxyl group, combined with the directing effects of the halogen substituents, allows for precise control over subsequent reactions, making it an important component in the synthetic chemist's toolbox for creating novel organic compounds with potential applications in medicine and agriculture.

Role as an Intermediate in the Development of Specialty Chemicals

As an intermediate, this compound is a crucial component in the production chain of various specialty chemicals. These are chemicals produced for specific applications and are characterized by their unique performance-enhancing properties.

One area of application is in the formulation of biocides and preservatives. Halogenated phenols, in general, are known for their use in manufacturing germicides, algicides, fungicides, and wood preservatives. industrialchemicals.gov.au The specific combination of chlorine and fluorine in this compound can be exploited to develop new active ingredients with a tailored spectrum of activity.

Furthermore, derivatives of halogenated phenols are used in the cosmetics industry. For example, the related compound 2,4-dichloro-3-aminophenol hydrochloride serves as an intermediate in the production of hair dyes. innospk.com In this context, it acts as an oxidative dye precursor, reacting with other components to form stable color molecules within the hair fiber. innospk.com This suggests a potential application for this compound in the synthesis of novel dyes and pigments where the halogen atoms can influence color fastness and hue.

Table 1: Potential Applications as a Specialty Chemical Intermediate

| Application Area | Potential Role of this compound |

|---|---|

| Agrochemicals | Precursor for herbicides, fungicides, and pesticides. industrialchemicals.gov.au |

| Biocides | Intermediate for germicides, algicides, and wood preservatives. industrialchemicals.gov.au |

| Cosmetics | Building block for the synthesis of novel hair dyes and pigments. innospk.com |

| Pharmaceuticals | Starting material for complex active pharmaceutical ingredients (APIs). nbinno.comindustrialchemicals.gov.au |

Future Research Directions and Emerging Trends

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry. For compounds like 2,4-Dichloro-3-fluorophenol, ML algorithms can be employed to predict a wide range of properties, thereby accelerating research and development.

Property Prediction: Machine learning models can be trained on existing data for halogenated compounds to predict various physicochemical properties of novel or less-studied molecules like this compound. These properties can include solubility, toxicity, and reactivity. This predictive capability can significantly reduce the need for time-consuming and expensive experimental work.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can establish correlations between the molecular structure of halogenated phenols and their biological activity. This is particularly valuable in the design of new compounds with desired functionalities, such as enhanced pesticidal or pharmaceutical efficacy.

Reaction Outcome Prediction: AI can be utilized to predict the outcomes of chemical reactions, including the synthesis of complex molecules like this compound. By analyzing vast datasets of reaction information, these models can suggest optimal reaction conditions and potential side products.

Exploration of Novel Reaction Catalysis for Synthesis

The synthesis of specifically substituted halogenated phenols can be challenging. Future research is focused on the development of more efficient and selective catalytic systems.

Advanced Catalysts: Research into novel catalysts, including organometallic complexes and nanocatalysts, aims to improve the regioselectivity of halogenation reactions. This is crucial for the targeted synthesis of isomers like this compound, minimizing the formation of unwanted byproducts.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. This includes the use of non-toxic solvents, milder reaction conditions, and catalysts that can be easily recovered and reused.

Flow Chemistry: The application of continuous flow technology in the synthesis of halogenated phenols offers advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Advanced Characterization Techniques for Dynamic Processes

Understanding the behavior of molecules like this compound in various environments requires sophisticated analytical techniques capable of probing dynamic processes.

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy allow for the real-time monitoring of chemical reactions. This provides valuable insights into reaction mechanisms and the formation of transient intermediates during the synthesis or degradation of this compound.

Time-Resolved Crystallography: For studying the solid-state dynamics, time-resolved X-ray crystallography can be used to observe changes in the crystal structure of this compound in response to external stimuli like light or heat.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques are essential for the identification and quantification of this compound and its transformation products in complex environmental matrices.

Interdisciplinary Research with Related Fields of Chemistry and Materials Science

The unique properties of fluorinated and chlorinated aromatic compounds lend themselves to interdisciplinary research, bridging chemistry with materials science and biology.

Materials Science: Halogenated phenols can serve as building blocks for the synthesis of advanced materials. For instance, they can be incorporated into polymers to enhance thermal stability and flame retardancy. Research in this area explores the structure-property relationships of such materials.

Medicinal Chemistry: The introduction of fluorine and chlorine atoms into bioactive molecules can significantly alter their metabolic stability and binding affinity. Interdisciplinary studies involving medicinal chemists and biologists are crucial for exploring the potential of compounds like this compound as scaffolds for new therapeutic agents.

Environmental Science: Collaborative research between chemists and environmental scientists is essential to understand the environmental fate, transport, and ecotoxicology of halogenated phenols. This includes studying their biodegradation pathways and developing effective remediation strategies.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 343-99-7 | chemscene.com |

| Molecular Formula | C₆H₃Cl₂FO | chemscene.com |

| Molecular Weight | 180.99 g/mol | chemscene.com |

| Melting Point | 64 °C | stenutz.eu |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | chemscene.com |

| LogP (octanol-water partition coefficient) | 2.8381 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Q & A

Q. How can researchers ensure accurate structural characterization of 2,4-dichloro-3-fluorophenol using crystallographic methods?

To achieve precise structural determination, single-crystal X-ray diffraction (SC-XRD) is recommended. The SHELX suite (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . Key steps include:

- Data Collection : Use synchrotron radiation or high-intensity X-ray sources to minimize noise.

- Refinement : Apply restraints for disordered atoms (e.g., chlorine/fluorine positional disorder) and validate using R-factors (<5% for high-quality data) .

- Validation Tools : Employ PLATON or CCDC Mercury to check for geometric anomalies and hydrogen bonding networks.

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?